![molecular formula C19H22N4O4S B5521425 1-{2-[(4aS*,7aR*)-6,6-dioxido-4-(pyridin-2-ylmethyl)hexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B5521425.png)
1-{2-[(4aS*,7aR*)-6,6-dioxido-4-(pyridin-2-ylmethyl)hexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-2-oxoethyl}pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of complex heterocyclic molecules that exhibit a variety of biological activities and chemical properties. Its structure suggests it is a derivative of pyridine and pyrazine, which are known for their versatile reactivity and potential pharmacological applications. Studies on related molecules can provide insights into its synthesis, molecular structure, and properties.
Synthesis Analysis
Synthesis of complex heterocyclic compounds often involves multi-component reactions that allow for the efficient construction of diverse molecular architectures. For example, Sun et al. (2011) described a protocol for synthesizing 3,4-dihydropyridin-2(1H)-ones via a four-component reaction involving arylamines, acetylenedicarboxylate, aromatic aldehydes, and cyclic 1,3-diketones, which might offer insights into potential synthetic routes for the compound (Sun et al., 2011).
Molecular Structure Analysis
The molecular structure of heterocyclic compounds can be elucidated using various spectroscopic techniques and computational methods. Dicks et al. (2015) explored the structure and redox properties of complexes containing pyridyl and pyrazinyl units, which are relevant to understanding the electronic and structural features of the target compound (Dicks et al., 2015).
Chemical Reactions and Properties
Heterocyclic compounds like the one described can undergo a variety of chemical reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions, depending on their functional groups and molecular structure. Vishweshwar et al. (2002) examined the recurrence of carboxylic acid-pyridine supramolecular synthons in crystal structures, which could suggest reactivity patterns for similar molecules (Vishweshwar et al., 2002).
Physical Properties Analysis
The physical properties of heterocyclic compounds, such as melting points, boiling points, solubility, and crystal structure, are influenced by their molecular structure and intermolecular interactions. Golla et al. (2020) provided insights into the synthesis, photophysical, electrochemical properties, and crystal structures of related compounds, which could inform the analysis of the target compound's physical properties (Golla et al., 2020).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The synthesis of novel pyridine and fused pyridine derivatives has been a significant area of research. Flefel et al. (2018) elaborated on the preparation of various novel pyridine derivatives starting from specific precursors. These compounds were subjected to molecular docking screenings, revealing moderate to good binding energies. The research emphasized the antimicrobial and antioxidant activity of the newly synthesized compounds (Flefel et al., 2018).
Molecular Docking and In Vitro Screening
The exploration of novel compounds through molecular docking to determine binding energies with target proteins showcases the application of these compounds in understanding biological interactions at the molecular level. The study by Flefel et al. (2018) demonstrates this application, highlighting the potential of these compounds in drug discovery processes.
Supramolecular Chemistry
The study of supramolecular synthons, particularly in the context of crystal engineering, is crucial. Vishweshwar et al. (2002) analyzed X-ray crystal structures to examine the occurrence of specific supramolecular synthons, providing insights into crystal engineering strategies (Vishweshwar et al., 2002).
Potential as Antihypertensive Agents
Bergmann and Gericke (1990) described the synthesis and antihypertensive activity of certain derivatives, highlighting their role as new potassium channel activators. This research underscores the therapeutic potential of these compounds in the treatment of hypertension (Bergmann & Gericke, 1990).
Propriétés
IUPAC Name |
1-[2-[(4aR,7aS)-6,6-dioxo-1-(pyridin-2-ylmethyl)-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-2-oxoethyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S/c24-18-6-2-4-8-22(18)12-19(25)23-10-9-21(11-15-5-1-3-7-20-15)16-13-28(26,27)14-17(16)23/h1-8,16-17H,9-14H2/t16-,17+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEGUBDKJUMDMU-SJORKVTESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2CS(=O)(=O)CC2N1CC3=CC=CC=N3)C(=O)CN4C=CC=CC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@H]2CS(=O)(=O)C[C@H]2N1CC3=CC=CC=N3)C(=O)CN4C=CC=CC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.